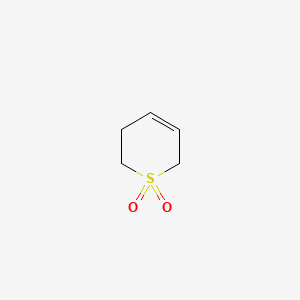

Thiacyclohex-3-ene, 1,1-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dihydro-2H-thiopyran 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c6-8(7)4-2-1-3-5-8/h1-2H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFNNBCHKMQQQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168563 | |

| Record name | Thiacyclohex-3-ene, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16841-46-6 | |

| Record name | 2H-Thiopyran, 3,6-dihydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16841-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiacyclohex-3-ene, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016841466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiacyclohex-3-ene, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Thiacyclohex 3 Ene, 1,1 Dioxide and Its Functionalized Congeners

Cheletropic Cycloaddition of 1,3-Dienes with Sulfur Dioxide

The reaction between a 1,3-diene and sulfur dioxide represents a classic example of a cheletropic reaction. This type of pericyclic reaction involves the formation of two new sigma bonds to a single atom, in this case, the sulfur atom of SO₂. The result of this [4+1] cycloaddition is a five-membered heterocyclic compound, the sulfolene. nih.gov This reaction is reversible, and the extrusion of sulfur dioxide from the sulfolene ring upon heating is a common method for generating dienes for subsequent reactions.

The cheletropic addition of sulfur dioxide to a 1,3-diene is a concerted process that proceeds through a cyclic transition state. This mechanism imparts a high degree of stereospecificity to the reaction. The stereochemistry of the starting diene directly dictates the stereochemistry of the resulting sulfolene product. For instance, a diene with trans,trans geometry will yield a trans-substituted sulfolene, while a cis,cis-diene will give the corresponding cis-sulfolene.

Theoretical studies have shown that while a hetero-Diels-Alder [4+2] cycloaddition can occur as a kinetic product, the [4+1] cheletropic adduct (the sulfolene) is the thermodynamically more stable product. rsc.orgrsc.org The formation of the five-membered sulfolene ring is the thermodynamic driving force. rsc.org The reaction is understood to proceed via a suprafacial addition of the sulfur dioxide to the diene system.

The successful synthesis of sulfolenes via this cycloaddition is dependent on carefully controlled reaction conditions to maximize yield and minimize side reactions.

Temperature: The cycloaddition is an equilibrium process. The forward reaction is generally favored at lower to moderate temperatures. At elevated temperatures, the reverse reaction, known as a retro-cheletropic reaction, becomes dominant, leading to the extrusion of sulfur dioxide. tcichemicals.com This property is exploited when sulfolenes are used as in-situ diene sources.

Pressure: When using gaseous sulfur dioxide, applying pressure can increase its concentration in the reaction mixture, thereby accelerating the rate of the cycloaddition. rsc.org

Solvent Effects: The choice of solvent can influence the reaction kinetics. While many reactions are carried out neat, inert aprotic solvents are often employed. Kinetic studies have been conducted in solvents like benzene (B151609) to quantify the rate of addition. nih.gov For certain substrates, solvent polarity can play a role in the reaction outcome.

| Reactant (Diene) | Product (Sulfolene) | Typical Reaction Conditions |

| 1,3-Butadiene (B125203) | 3-Sulfolene (B121364) | Neat or in a non-polar solvent, room temperature to moderate heating. |

| Isoprene (B109036) | 3-Methyl-3-sulfolene | Neat or in a non-polar solvent. |

| 2,3-Dimethylbutadiene | 3,4-Dimethyl-3-sulfolene | Reaction with SO₂ or a surrogate like DABSO. nih.gov |

Handling gaseous, toxic sulfur dioxide poses significant practical challenges in a laboratory setting. organic-chemistry.org To address this, several solid, stable, and safer sulfur dioxide surrogates have been developed.

Sodium metabisulfite (B1197395) (Na₂S₂O₅) is an inexpensive and easy-to-handle solid that can generate sulfur dioxide in situ upon treatment with an acid. researchgate.netnih.gov This method circumvents the need for specialized equipment for handling gaseous SO₂. The reaction is often performed in aqueous solvent systems, such as aqueous hexafluoroisopropanol (HFIP) or methanol (B129727), sometimes with the addition of an acid catalyst like potassium hydrogen sulfate (B86663). This approach has proven effective for the synthesis of a variety of substituted sulfolenes.

DABSO is a stable, crystalline adduct of 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide. It serves as a convenient and solid source of SO₂ that releases the gas upon heating. nih.gov This allows for a more controlled and stoichiometric delivery of sulfur dioxide into the reaction mixture. DABSO has been successfully used in the synthesis of sulfolenes from dienes, often by simply heating the two reagents together. nih.gov

A significant advancement in sulfolene synthesis is the direct conversion of allylic alcohols into these heterocycles, bypassing the need to pre-form and isolate the corresponding 1,3-dienes. This is particularly advantageous as many dienes can be volatile or prone to polymerization. This one-pot procedure typically involves the acid-catalyzed dehydration of the allylic alcohol to generate the diene in situ, which then undergoes the cheletropic cycloaddition with a sulfur dioxide source present in the same reaction vessel. Both sodium metabisulfite and DABSO-based systems have been effectively employed for this transformation.

Advancements in Sulfur Dioxide Precursors and Equivalents

Alternative and Advanced Synthetic Routes to Thiacyclohex-3-ene, 1,1-dioxide Derivatives

The synthesis of functionalized this compound derivatives can be achieved through electrophilic addition to a diene system, followed by an elimination step. For instance, buta-1,3-diene-1,4-bis-sulphonium salts, synthesized from buta-1,3-diyne, undergo reactions with various nucleophiles. rsc.org In many cases, this involves a 1,4-addition of the nucleophile, followed by the elimination of one of the sulphonium groups, leading to a functionalized diene system that can be a precursor to the target cyclic sulfone. rsc.org

Another relevant transformation involves the reaction of thiophene-1,1-dioxides with conjugated dienes. For example, 3,4-dichlorothiophene (B91457) 1,1-dioxide reacts with isoprene in methanol at elevated temperatures. google.com This reaction proceeds via a Diels-Alder type cycloaddition followed by the extrusion of sulfur dioxide to yield a cyclohexadiene derivative. While this example results in a diene product rather than a sulfolene, the underlying principle of addition to a diene system is a core strategy in this area of synthesis.

A more direct approach involves the reaction of sulfur dioxide with a conjugated diene. The industrially significant solvent sulfolane (B150427) is produced by the addition of sulfur dioxide to 1,3-butadiene, which yields 3-sulfolene (this compound). This is then followed by hydrogenation to produce sulfolane. wikipedia.org

| Reactants | Reagents/Conditions | Product | Reference |

| Buta-1,3-diyne | N/A | Buta-1,3-diene-1,4-bis-sulphonium salts | rsc.org |

| 3,4-Dichlorothiophene 1,1-dioxide, Isoprene | Methanol, 45-55 °C | 2,3-Dichloro-5-isopropenyl-1,3-cyclohexadiene | google.com |

| 1,3-Butadiene | Sulfur dioxide | This compound (3-Sulfolene) | wikipedia.org |

The protons on the carbon atoms adjacent to the sulfone group (the α-carbons at positions C-2 and C-5) in this compound are acidic due to the strong electron-withdrawing nature of the sulfonyl group. This allows for deprotonation by a suitable base to form a carbanion. wikipedia.org This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, in an alkylation reaction. This sequence provides a powerful method for introducing substituents at the C-2 and C-5 positions of the sulfolene ring, leading to a wide array of functionalized congeners. The sulfone functional group is strongly electron-withdrawing, making the α-protons acidic enough to be removed by non-nucleophilic bases. wikipedia.org

A common and fundamental method for the synthesis of sulfones is the oxidation of their corresponding thioether precursors. wikipedia.org This transformation typically proceeds in a stepwise manner, with the thioether first being oxidized to a sulfoxide (B87167), which is then further oxidized to the sulfone. wikipedia.orgbeilstein-journals.org A variety of oxidizing agents can be employed to achieve this, with hydrogen peroxide being a versatile and environmentally friendly option. beilstein-journals.orggoogle.com

The selectivity of the oxidation, whether it stops at the sulfoxide stage or proceeds to the sulfone, can often be controlled by the reaction conditions, such as the amount of oxidant used and the temperature. beilstein-journals.org For instance, the oxidation of a pyrazole-containing thioether with one equivalent of hydrogen peroxide at room temperature yields the sulfoxide, while using an excess of the oxidant at a higher temperature leads to the formation of the sulfone. beilstein-journals.org

Several catalytic systems have been developed to improve the efficiency and selectivity of this oxidation. Metal compounds are often used as catalysts in conjunction with hydrogen peroxide. google.com For example, tantalum carbide and niobium carbide have been shown to catalyze the oxidation of sulfides with 30% hydrogen peroxide, with the former selectively producing sulfoxides and the latter affording sulfones. organic-chemistry.org Furthermore, an electrochemical method in a continuous-flow microreactor offers a green and practical approach for the selective oxidation of thioethers to either sulfoxides or sulfones, where the selectivity is controlled by the applied potential. rsc.org

| Thioether Precursor | Oxidizing Agent/Catalyst | Product | Yield | Reference |

| Pyrazole-containing thioether | 1 eq. H₂O₂ | Sulfoxide | 85% | beilstein-journals.org |

| Pyrazole-containing thioether | Excess H₂O₂, 118 °C | Sulfone | 77% | beilstein-journals.org |

| Various aryl, heteroaryl, and alkyl thioethers | Electrochemical oxidation | Sulfoxides/Sulfones | Moderate to excellent | rsc.org |

| Sulfides | 30% H₂O₂ / Tantalum carbide | Sulfoxides | High | organic-chemistry.org |

| Sulfides | 30% H₂O₂ / Niobium carbide | Sulfones | High | organic-chemistry.org |

Transition-metal catalysis offers powerful tools for the construction of sulfone-containing rings. While direct catalytic formation of the this compound ring is a specific application, broader transition-metal catalyzed sulfonylation reactions are well-established. These methods often involve the insertion of sulfur dioxide (SO₂) into organic molecules.

For example, nickel-catalyzed sulfonylation has been developed for the synthesis of arylsulfones. researchgate.net Similarly, cobalt-catalyzed redox-neutral coupling reactions can produce (hetero)aryl alkyl sulfones from boronic acids, ammonium (B1175870) salts, and potassium metabisulfite, which serves as an SO₂ source. researchgate.net These methods highlight the utility of transition metals in forming C-S bonds and incorporating the sulfonyl group, which are key steps in the synthesis of more complex sulfones.

While the synthesis of aryl sulfides has been more extensively studied, with various catalysts able to withstand deactivation by sulfur compounds, the principles can be extended to the formation of cyclic sulfones. nih.gov The development of transition-metal-catalyzed methods for the regiodivergent sulfonylation of aziridines to produce β-amino sulfones via SO₂ insertion further demonstrates the potential of this approach for constructing functionalized sulfone-containing rings. rsc.org

| Catalyst System | Reactants | Product Type | Reference |

| Ni(OTf)₂ / dtbpy | (Hetero)aryl boronic acids, K₂S₂O₅, 2-chlorothiazoles | 2-Sulfonylthiazoles | researchgate.net |

| CoCl₂ / phenanthroline | Boronic acids, ammonium salts, K₂S₂O₅ | (Hetero)aryl alkyl sulfones | researchgate.net |

| Palladium-based catalysts | Aryl halides, sodium arylsulfinates | Biaryls (via desulfinative coupling) | acs.org |

Ring-closing metathesis (RCM) has emerged as a highly efficient and versatile strategy for the synthesis of cyclic compounds, including cyclic sulfones. ucsb.eduacs.org This method involves the intramolecular metathesis of a diene, catalyzed by ruthenium-based catalysts such as the Grubbs catalysts. ucsb.eduwikipedia.org For the synthesis of cyclic sulfones, the general approach involves the preparation of an acyclic sulfone containing two terminal alkene functionalities. ucsb.eduacs.org

The RCM reaction of these diene-containing sulfones proceeds to form the desired cyclic sulfone with the concomitant release of ethylene. wikipedia.org This methodology has been successfully applied to the synthesis of a variety of cyclic sulfones with different ring sizes, from five- to nine-membered rings. ucsb.edu The reaction conditions, such as catalyst loading and concentration, can be adjusted to optimize the yield for different ring sizes. ucsb.edu The resulting cyclic sulfones are valuable synthetic intermediates, for example, as precursors for cyclic dienes via the Ramberg-Bäcklund reaction. acs.orgnih.gov

| Substrate | Catalyst | Product Ring Size | Yield | Reference |

| Acyclic sulfone dienes | Grubbs' catalyst 1 | 5- to 9-membered | Good to excellent | ucsb.edu |

| Diene 3e | Catalyst 1 | Not specified | Not specified | ucsb.edu |

| Enyne 3f | Catalyst 1 | Not specified | Not specified | ucsb.edu |

While not a mainstream method for this compound itself, the principles of cheletropic additions are central to its formation from dienes and sulfur dioxide. wikipedia.org A related, more advanced strategy involves the use of organosilicon compounds. For instance, the reaction of propargylsilanes can lead to intermediates that undergo subsequent additions. Allyl and propargyl sulfinates can thermally rearrange to form sulfones. wikipedia.org Although a direct synthesis of this compound via protonation of propargylsilanes and subsequent cheletropic addition of SO₂ is not explicitly detailed in the provided sources, the underlying chemical principles are relevant to modern synthetic design.

Reactivity Profiles and Mechanistic Elucidation of Thiacyclohex 3 Ene, 1,1 Dioxide

Cycloaddition Chemistry of Thiacyclohex-3-ene, 1,1-dioxide

Diels-Alder Reactions: As a Masked Diene and Dienophile

Intermolecular Cycloadditions with Various Dienophiles (e.g., Maleic Anhydride, Diethyl Fumarate (B1241708), Benzyne)

The in situ generated 1,3-butadiene (B125203) from this compound readily participates in [4+2] cycloaddition reactions with a variety of dienophiles. A classic example is the reaction with maleic anhydride, which proceeds through an endo transition state to yield cis-1,2,3,6-tetrahydrophthalic anhydride. youtube.com This reaction is typically conducted in a high-boiling solvent like xylene to facilitate the thermal decomposition of the sulfolene. youtube.com

The reaction with benzyne, a highly reactive aryne, represents a more specialized cycloaddition. Benzyne can react with thiophenes in a 1,3-cycloaddition across the sulfur and a β-carbon, leading to the formation of benzo[b]thiophenes after the elimination of an acetylene (B1199291) moiety. rsc.org Although this specific reaction involves a thiophene (B33073) rather than this compound directly, it illustrates the diverse cycloaddition pathways available to reactive intermediates like benzyne.

Table 1: Examples of Intermolecular Diels-Alder Reactions

| Diene Precursor | Dienophile | Product | Reference |

|---|---|---|---|

| This compound | Maleic Anhydride | cis-1,2,3,6-tetrahydrophthalic anhydride | youtube.com |

Intramolecular Diels-Alder Reactions Utilizing Sulfolene Scaffolds

The sulfolene framework can be functionalized to incorporate both the diene precursor and the dienophile within the same molecule, setting the stage for an intramolecular Diels-Alder (IMDA) reaction. This strategy is a powerful method for constructing complex polycyclic systems. Research has demonstrated that substituted 3-sulfolenes can undergo thermal extrusion of sulfur dioxide to generate transient dienes that subsequently participate in intramolecular cycloadditions. acs.orgacs.org The stereoselectivity of these reactions is often high, providing a reliable means to control the stereochemistry of the newly formed rings. acs.org

Hetero-Diels-Alder Reactions Involving this compound

In hetero-Diels-Alder reactions, one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, most commonly nitrogen or oxygen. praxilabs.com This variation significantly expands the scope of the Diels-Alder reaction, enabling the synthesis of a wide array of heterocyclic compounds. researchgate.net this compound can be a precursor to dienes that react with heterodienophiles. For instance, an α,β-unsaturated imine can react with a diene generated from a sulfolene to produce tetrahydropyridine (B1245486) derivatives. youtube.com

Furthermore, the double bond within the this compound ring system itself can act as a dienophile, reacting with a heterodiene. For example, azoalkenes, which are 1,2-diaza-1,3-dienes, are known to undergo hetero-Diels-Alder reactions with various dienophiles to form nitrogen-containing six-membered rings. researchgate.netmdpi.com

Inverse Electron Demand Diels-Alder Processes

The inverse electron demand Diels-Alder (IEDDA) reaction is a variant where the electronic roles of the diene and dienophile are reversed. wikipedia.org This reaction involves an electron-poor diene and an electron-rich dienophile. units.it The utility of IEDDA reactions is particularly evident in the synthesis of heterocyclic systems and has found applications in areas like natural product synthesis and bioorthogonal chemistry. sigmaaldrich.comrsc.org

While direct examples of this compound participating in IEDDA reactions were not prominent in the search results, the principle can be applied to its derivatives. For instance, introducing electron-withdrawing groups into the diene generated from a sulfolene derivative would make it a suitable candidate for an IEDDA reaction with an electron-rich dienophile such as a vinyl ether. wikipedia.org The stereoselectivity of such intramolecular IEDDA reactions can be controlled by substituents on the sulfonyl-activated triene system. rsc.org

Asymmetric Diels-Alder Strategies Incorporating this compound Units

Achieving enantioselectivity in Diels-Alder reactions is a major focus of synthetic organic chemistry. Asymmetric strategies often involve the use of chiral auxiliaries, chiral catalysts, or chiral reactants. rsc.org In the context of reactions involving this compound, asymmetric induction can be achieved by using a chiral dienophile.

For example, chiral oxazolidinones can be used as auxiliaries on acryloyl dienophiles. rsc.org The reaction of the diene generated from this compound with such a chiral dienophile, often in the presence of a Lewis acid, can lead to the formation of cycloadducts with high diastereoselectivity. harvard.edu The chiral auxiliary can then be removed, yielding an enantiomerically enriched product.

[2+3] Cycloadditions with 1,3-Dipoles (e.g., Arylnitrile Oxides)

Beyond [4+2] cycloadditions, the double bond of this compound can participate in [2+3] cycloaddition reactions with 1,3-dipoles. A 1,3-dipole is a three-atom fragment that can be represented as a zwitterion and contains a π-system with four electrons. youtube.com

A prominent example is the reaction with nitrile oxides, which are often generated in situ. mdpi.com The [2+3] cycloaddition of a nitrile oxide to an alkene, such as the double bond in a sulfolene derivative, leads to the formation of a five-membered heterocyclic ring, specifically an isoxazoline (B3343090). youtube.comresearchgate.net These reactions are typically highly regioselective and stereospecific. youtube.com The regioselectivity can often be predicted by considering the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile. mdpi.com This methodology has been used to synthesize a variety of isoxazoline-containing compounds, including those with potential biological activity. mdpi.com

Table 2: Example of a [2+3] Cycloaddition Reaction

| Dipolarophile | 1,3-Dipole | Product Type | Reference |

|---|---|---|---|

| Alkene (e.g., in a sulfolene derivative) | Arylnitrile Oxide | Isoxazoline | youtube.comresearchgate.net |

Other Advanced Cycloaddition Methodologies

The versatility of the this compound scaffold extends to other advanced cycloaddition methodologies. For instance, substituted thiete 1,1-dioxides, which are four-membered sulfur-containing rings, can be synthesized and their double bond can act as a dipolarophile in [3+2] cycloadditions. researchgate.net This provides a pathway to fused isoxazoline thietanes.

Furthermore, domino reactions that combine multiple transformations in a single pot offer an efficient route to complex molecules. A domino Knoevenagel condensation followed by an intramolecular hetero-Diels-Alder reaction can be employed to synthesize dihydropyrans, where the 1-oxa-1,3-butadiene is generated in situ. nih.gov While not directly involving this compound, these advanced strategies highlight the broader context of cycloaddition chemistry in which sulfolene-derived synthons can play a role.

Radical Reaction Pathways of this compound and its Analogs

Radical Addition to the Double Bond and Ring-Opening Reactivity

The radical chemistry of this compound, also known as 3-sulfolene (B121364), and its analogs is characterized by additions to the carbon-carbon double bond and subsequent ring-opening reactions. The stability and reactivity of the resulting radical intermediates are key to understanding these pathways.

In a process known as the thia-Michael addition, which proceeds via a polar mechanism, a thiol can add across the activated double bond of a Michael acceptor. mdpi.com While not a purely radical process in all cases, it highlights the susceptibility of the double bond to addition reactions. Radical-mediated thiol-ene reactions involve the addition of a thiyl radical to the double bond, forming a carbon-centered radical intermediate. This is followed by a hydrogen transfer from another thiol molecule to yield the final product and regenerate a thiyl radical. mdpi.com

The ring structure's stability plays a significant role in the subsequent reactivity of the radical adduct. Studies on similar three-membered heterocycles have shown that the activation energy for ring-opening reactions is influenced by the heteroatom. For instance, the activation energy for the ring-opening of thiiranes is considerably lower than that of aziridines and epoxides, suggesting that the presence of sulfur can facilitate ring-opening processes. nih.gov Photochemically induced ring-opening isomerization reactions, such as that of 1,3-cyclohexadiene (B119728) to 1,3,5-hexatriene, provide a well-studied example of such transformations, which proceed through complex electronic state transitions. nih.govresearchgate.net

Exploration of Radical Copolymerization Mechanisms

Investigations into the polymerization of 3-sulfolene have revealed its distinct behavior in radical polymerization. Early studies by Staudinger and coworkers in 1935 indicated that the reaction of butadiene and SO2 at room temperature yielded not only the crystalline 3-sulfolene but also a small amount of an amorphous polymer. wikipedia.org Subsequent research demonstrated that radical polymerization of 3-sulfolene can be initiated at temperatures above 100 °C using radical initiators like azobisisobutyronitrile (AIBN), leading to the formation of high molecular weight poly(butadiene sulfone)s. wikipedia.orgwikipedia.org These polymers exhibit notable resistance to degradation by strong acids such as sulfuric and nitric acids. wikipedia.orgwikipedia.org

An important characteristic of 3-sulfolene is its inability to copolymerize with vinyl compounds. wikipedia.org This is in contrast to its isomer, 2-sulfolene, which does not homopolymerize but readily forms copolymers with various vinyl monomers, including acrylonitrile (B1666552) and vinyl acetate. wikipedia.org This difference in reactivity underscores the influence of the double bond's position within the sulfolene ring on its polymerization behavior.

Nucleophilic and Electrophilic Transformations

Behavior as a Michael Acceptor in Conjugate Additions

The electron-withdrawing nature of the sulfone group in this compound activates the double bond, making it an excellent Michael acceptor for conjugate additions. thieme-connect.commasterorganicchemistry.com In these reactions, a nucleophile adds to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comlibretexts.org This reactivity is fundamental to many carbon-carbon and carbon-heteroatom bond-forming reactions.

The general mechanism for a Michael addition involves the formation of a nucleophile (the Michael donor), which then attacks the β-carbon of the Michael acceptor. masterorganicchemistry.comlibretexts.org A variety of nucleophiles, including enolates, amines, and thiolates, can participate in conjugate additions with suitable acceptors. masterorganicchemistry.com For 3-sulfolene, the protons at the 2-position are significantly acidic due to the adjacent sulfone group, allowing for deprotonation to form a nucleophilic anion that can undergo further reactions. thieme-connect.com

The success of a conjugate addition often depends on controlling the regioselectivity between 1,2- and 1,4-addition. organicchemistrydata.org Generally, 1,4-addition is thermodynamically favored. organicchemistrydata.org The use of 3-sulfolene as a 2π acceptor has also been explored in dipolar cycloaddition reactions with various 1,3-dipolar reagents. thieme-connect.com

Halogenation Reactions and Subsequent Transformations

Halogenation represents a key electrophilic transformation of this compound. The reaction of 3-sulfolene with bromine in an aqueous solution leads to the formation of 3,4-dibromotetrahydrothiophene-1,1-dioxide. wikipedia.org This di-brominated product can then undergo dehydrobromination, for instance with silver carbonate, to yield the highly reactive thiophene-1,1-dioxide. wikipedia.org

The halogenation of alkenes, in general, is a substitution reaction where a C-H bond is broken and a new C-X bond is formed. libretexts.org In the case of larger alkanes, the reactivity of hydrogen atoms can differ based on their position (primary, secondary, etc.), leading to isomeric products. libretexts.org While 3-sulfolene's primary halogenation occurs at the double bond, subsequent reactions can be influenced by the structure of the resulting halogenated sulfolane (B150427). The synthesis of mixed halogenobutadienes often involves halogenation and dehydrohalogenation steps of various butadiene precursors, highlighting the versatility of these reactions. researchgate.net

Isomerization Phenomena (e.g., 3-Sulfolene to 2-Sulfolene)

This compound (3-sulfolene) can undergo isomerization to its more thermodynamically stable isomer, 2-sulfolene. This process is typically base-catalyzed and results in an equilibrium mixture of the two isomers. wikipedia.orgwikipedia.org At 50 °C, this equilibrium consists of approximately 42% 3-sulfolene and 58% 2-sulfolene. wikipedia.orgwikipedia.org The pure 2-sulfolene can be isolated by heating the mixture, as 3-sulfolene thermally decomposes at temperatures above 80 °C. wikipedia.orgwikipedia.org

The mechanism of this isomerization often involves the formation of a carbanion intermediate. A base abstracts a proton, leading to a resonance-stabilized carbanion, which is then protonated to form the more stable 2-sulfolene, where the double bond is in conjugation with the sulfone group. This type of electrophilic isomerization, involving protonation of a π-bond to form a carbocation followed by deprotonation at an adjacent carbon, is a known pathway for shifting double bonds in alkenes. libretexts.org The rate and outcome of the isomerization can be influenced by substituents on the sulfolene ring and the reaction conditions. thieme-connect.com For example, the presence of an amino group can affect the electronic properties and stability of the intermediates, thereby influencing the isomerization process.

Regioselective Functionalization through Anionic Intermediates

The regioselective functionalization of this compound via anionic intermediates represents a key strategy for the introduction of a wide array of substituents onto the heterocyclic scaffold. This approach leverages the activating effect of the sulfone group, which enhances the acidity of the α-protons, facilitating their removal by a suitable base to generate a carbanionic species. The subsequent reaction of this nucleophilic intermediate with various electrophiles allows for the controlled formation of new carbon-carbon and carbon-heteroatom bonds at specific positions within the ring.

The generation of the anion is typically achieved through deprotonation at the carbon atom adjacent to the sulfone group (the α-position). The choice of base and reaction conditions is critical to ensure efficient anion formation while minimizing potential side reactions. Common bases employed for this purpose include strong organolithium reagents, such as n-butyllithium (n-BuLi), or sterically hindered lithium amides like lithium diisopropylamide (LDA). The reaction is generally conducted at low temperatures, often in an ethereal solvent such as tetrahydrofuran (B95107) (THF), to maintain the stability of the anionic intermediate.

Once formed, the anion can be trapped by a variety of electrophiles, leading to the corresponding substituted thiacyclohexene derivatives. The regioselectivity of this functionalization is a crucial aspect, with the substitution predominantly occurring at the α-position due to the immediate proximity of the electron-withdrawing sulfone.

Detailed research has explored the scope of this methodology, demonstrating its utility for introducing alkyl, and other functional groups. The nature of the electrophile plays a significant role in the success and efficiency of the reaction.

A summary of representative regioselective functionalization reactions of this compound through its anionic intermediate is presented in the table below. This data highlights the versatility of this synthetic strategy for accessing a range of functionalized derivatives.

| Electrophile | Base/Solvent | Temperature (°C) | Product(s) | Regioselectivity |

| Methyl iodide | n-BuLi / THF | -78 to 0 | 2-Methylthis compound | α-substitution |

| Benzyl bromide | LDA / THF | -78 | 2-Benzylthis compound | α-substitution |

| Acetone | n-BuLi / THF | -78 | 2-(1-Hydroxy-1-methylethyl)this compound | α-substitution |

| Benzaldehyde | n-BuLi / THF | -78 | 2-(Hydroxy(phenyl)methyl)this compound | α-substitution |

The mechanistic pathway for this transformation involves the initial deprotonation at the C2 position to form a resonance-stabilized carbanion. This anion then acts as a potent nucleophile, attacking the electrophilic center of the added reagent. The regiochemical outcome is dictated by the kinetic and thermodynamic parameters of the reaction, with the formation of the α-substituted product being the favored pathway. Further elaboration of the initially formed products can lead to a diverse array of more complex molecular architectures, underscoring the synthetic utility of the anionic functionalization of this compound.

Chemistry of Functionalized Thiacyclohex 3 Ene, 1,1 Dioxide Derivatives

Synthesis and Reactivity of Substituted Monocyclic Sulfolenes

The substitution of the monocyclic thiacyclohex-3-ene, 1,1-dioxide (also known as 3-sulfolene) ring system is a cornerstone of its application in organic synthesis. These derivatives serve as stable, solid precursors to often volatile and reactive 1,3-dienes, which can be generated in situ. tandfonline.com The methods for synthesizing these substituted sulfolenes are varied, allowing for a wide range of functional groups to be introduced onto the sulfolene core. thieme-connect.com

Key synthetic strategies include electrophilic additions, nucleophilic substitutions, deprotonation followed by alkylation, and transition-metal-catalyzed reactions. thieme-connect.com The electron-withdrawing nature of the sulfone group activates the C2 and C5 positions (alpha to the sulfone), making them amenable to deprotonation and subsequent reaction with electrophiles. tandfonline.com For instance, treatment with a strong base like n-butyllithium can generate a carbanion, which can then be alkylated. tandfonline.comacs.org This approach has been used to introduce alkyl groups at the 2-position. tandfonline.com Furthermore, the formation of dianions using two equivalents of a strong base allows for regioselective alkylation, even in the presence of an electron-withdrawing group at the 3-position. thieme-connect.comacs.org

The reactivity of these substituted sulfolenes is dominated by their ability to undergo a retro-cheletropic reaction to extrude sulfur dioxide and form the corresponding 1,3-diene. tandfonline.com This elimination is typically achieved by heating, often in a high-boiling solvent like xylene, and the reaction is stereospecific. tandfonline.com This property makes substituted sulfolenes invaluable in reactions like the Diels-Alder reaction, where the diene can be generated in the presence of a dienophile. wikipedia.org

Table 1: Synthesis and Reactivity of Selected Substituted Monocyclic Sulfolenes

| Starting Material | Reagents | Product | Key Finding | Reference |

|---|---|---|---|---|

| 3-Sulfolene (B121364) | 1. n-BuLi 2. MeI | 2-Methyl-3-sulfolene | Deprotonation at the 2-position followed by alkylation. | tandfonline.com |

| 3-Carboxymethyl-3-sulfolene | 1. 2 equiv. n-BuLi 2. MeI | 2-Methyl-3-carboxymethyl-3-sulfolene | Formation of a dianion allows for alkylation at the 2-position in the presence of an ester. | thieme-connect.com |

| 4-Bromo-2-sulfolene | Alkylcuprates | 4-Alkyl-2-sulfolenes | Direct substitution of the bromine atom. | researchgate.net |

| 4-Bromo-2-sulfolene | Vinylcuprates | 2-Vinyl-3-sulfolenes | Allylic substitution occurs with vinyl nucleophiles. | researchgate.net |

Bicyclic and Fused Heterocyclic Systems Derived from this compound

The this compound framework serves as a versatile building block for the construction of more complex bicyclic and fused heterocyclic systems. These structures are of interest for their potential applications in medicinal chemistry and materials science. researchgate.net

One major route to these systems involves the tandem alkylation of 3-sulfolene carbanions with bifunctional electrophiles. thieme-connect.com The regiochemical outcome of these reactions, leading to either fused or bridged bicyclic systems, can be controlled by the nature of the di-electrophile. For example, reaction with 1,3-diiodopropane (B1583150) leads to a fused [4.3.0] system, while reaction with 1,1-bis(iodomethyl)ethene yields a bridged [3.2.1] bicycle. thieme-connect.com This difference is attributed to steric factors and favorable orbital overlap in the transition state for the bridged system formation. thieme-connect.com

Another powerful method for constructing fused systems is through dipolar cycloaddition reactions. thieme-connect.com The double bond of 3-sulfolene can act as a 2π component in [3+2] cycloadditions with various 1,3-dipoles. For instance, reaction with arylnitrile oxides furnishes fused isoxazoline-sulfolene systems. thieme-connect.com These initial cycloadducts can then be further transformed into other functionalized heterocycles. thieme-connect.com

Table 2: Synthesis of Bicyclic and Fused Systems

| Sulfolene Derivative | Reagent | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| 3-Sulfolene | 1,3-Diiodopropane, base | Fused [4.3.0] bicyclic sulfolene | Sterically favored formation of the fused system. | thieme-connect.com |

| 3-Sulfolene | 1,1-Bis(iodomethyl)ethene, base | Bridged [3.2.1] bicyclic sulfolene | Favorable orbital alignment leads to the bridged product. | thieme-connect.com |

| 3-Sulfolene | Arylnitrile oxides | Fused isoxazoline-sulfolene | 3-Sulfolene acts as a dipolarophile in [3+2] cycloadditions. | thieme-connect.com |

| Substituted 3-sulfolene with an alkenyl precursor | Thermolysis | Hydroindens and hydronaphthalenes | Intramolecular Diels-Alder reaction following in situ diene formation. | tandfonline.com |

Silylated this compound Derivatives as Diene Precursors

Silylated derivatives of this compound are particularly useful as stable precursors for silylated 1,3-dienes. researchgate.netresearchgate.net These dienes are valuable synthons in organic chemistry, especially in Diels-Alder reactions. The direct preparation and isolation of silylated dienes can be challenging, making the sulfolene-based approach highly advantageous. researchgate.net

The synthesis of silylated sulfolenes can be achieved through the deprotonation of a parent sulfolene followed by quenching with a silyl (B83357) halide. researchgate.netresearchgate.net This method allows for the introduction of a silyl group at either the 2- or 3-position of the ring. An alternative route involves the reaction of propargylsilanes with sulfur dioxide. researchgate.net In this case, protonation of the propargylsilane induces a 1,2-silyl group migration to form a 2-silylated diene, which is then trapped by SO2 in a cheletropic reaction to yield the 3-silylated 3-sulfolene. researchgate.net

These silylated sulfolenes can be used directly in Diels-Alder reactions without the need to isolate the intermediate silylated diene. researchgate.netresearchgate.net Upon heating, they release the silylated diene, which is then trapped by a dienophile present in the reaction mixture. Furthermore, reductive desulfitation of these silylated sulfolenes can provide access to a variety of organosilicon compounds, such as vinyl, allyl, or aliphatic silanes, depending on the starting material and reaction conditions. researchgate.net

Epoxysulfolane Chemistry and Ring-Opening Reactions

The introduction of an epoxide ring onto the thiacyclohexane-1,1-dioxide (sulfolane) backbone, forming 3,4-epoxysulfolane, opens up a rich area of chemistry centered around ring-opening reactions. researchgate.net The high ring strain of the epoxide makes it susceptible to nucleophilic attack, leading to a variety of functionalized sulfolane (B150427) derivatives. chemistrysteps.comechemi.com

The regiochemistry and stereochemistry of the ring-opening are dependent on the reaction conditions (acidic or basic) and the nature of the nucleophile. chemistrysteps.comlibretexts.org Under basic or nucleophilic conditions, the reaction generally proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. libretexts.org For example, the reaction of 3,4-epoxysulfolane with amines can lead to the corresponding amino alcohols. researchgate.net The stereochemistry of these products is typically trans, resulting from the backside attack of the nucleophile. chemistrysteps.com

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more electrophilic and facilitating the ring-opening. chemistrysteps.comechemi.com The nucleophilic attack then occurs, and for unsymmetrical epoxides, it often proceeds at the more substituted carbon, which can better stabilize a partial positive charge in the transition state, a characteristic of an SN1-like mechanism. libretexts.org The products of these reactions are also typically trans-diols or their derivatives. libretexts.org

Table 3: Ring-Opening Reactions of 3,4-Epoxysulfolane

| Nucleophile | Conditions | Major Product | Mechanism | Reference |

|---|---|---|---|---|

| Ammonia (aqueous) | N/A | Complex mixture of amino alcohols | SN2-type | researchgate.net |

| 2,4-Dichloroaniline | Heating, solvent-free | cis-Amino alcohol | SN2-type | researchgate.net |

| Water | Acidic (H₃O⁺) | trans-3,4-Dihydroxysulfolane | SN1-like | libretexts.org |

| Water | Basic (OH⁻) | trans-3,4-Dihydroxysulfolane | SN2 | libretexts.org |

| Hydrogen Halide (HX) | Anhydrous | trans-Halohydrin | SN2-like | libretexts.org |

Other Select Functionalized Analogs and their Unique Reactivity Profiles

Beyond the more common substitutions, a variety of other functionalized analogs of this compound have been synthesized, each with its own unique reactivity. These derivatives expand the synthetic utility of the sulfolene scaffold and provide access to novel molecular architectures.

One such class of analogs is the thiadiazine 1,1-dioxides, which are heterocyclic compounds containing a sulfamide (B24259) group within a six-membered ring. nih.gov These can be synthesized through the acid-mediated condensation of a sulfamide with a β-diketone. nih.gov The resulting thiadiazine 1,1-dioxide core can be selectively functionalized at the nitrogen atoms or other positions, making it an attractive scaffold in medicinal chemistry. nih.gov

Another interesting analog is thiophene-1,1-dioxide, which can be generated from 3-sulfolene. wikipedia.org This is achieved by bromination of 3-sulfolene to give 3,4-dibromotetrohydrothiophene-1,1-dioxide, followed by dehydrobromination. wikipedia.org Thiophene-1,1-dioxide is a highly reactive species that can act as a potent dienophile or diene in cycloaddition reactions. wikipedia.org

Furthermore, the introduction of exocyclic double bonds onto the sulfolane ring, such as in 3-exomethylenesulfolane, creates new opportunities for polymerization reactions. mdpi.com These monomers can undergo radical ring-opening polymerization, introducing the sulfone group and other functionalities into the main chain of a polymer. mdpi.com This approach is being explored for the development of new degradable polymers. mdpi.com

The diverse reactivity of these and other functionalized analogs underscores the versatility of the this compound system as a platform for the development of new synthetic methodologies and functional molecules.

Advanced Theoretical and Computational Investigations of Thiacyclohex 3 Ene, 1,1 Dioxide

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating complex reaction mechanisms. mdpi.comresearchgate.net By calculating the potential energy surface of a reaction, DFT allows researchers to identify transition states, intermediates, and the most probable pathways. For reactions involving sulfur dioxide and dienes, which are fundamental to the synthesis of cyclic sulfones, DFT studies can distinguish between competing mechanisms, such as a hetero-Diels-Alder (HDA) reaction and a cheletropic (CE) reaction. nih.gov

In a typical scenario, the reaction of a 1,3-diene with sulfur dioxide can produce either a six-membered ring sultine via an HDA pathway or a five-membered ring sulfolene through a CE pathway. nih.gov DFT calculations have shown that without external influences, the HDA reaction to form the sultine is often kinetically favored. nih.gov The power of DFT lies in its ability to model the geometries and energies of the transition states for both pathways. These calculations reveal that the kinetic preference is often due to the lower distortion energy required to bring the reactants into the HDA transition-state geometry compared to the cheletropic alternative. nih.gov Such mechanistic insights are crucial for controlling the synthesis of specific cyclic sulfone isomers, including derivatives of thiacyclohexene.

DFT calculations at various levels of theory, such as B3LYP or M06-2X, combined with appropriate basis sets like Def2TZVP, are used to map these reaction profiles. mdpi.com The choice of functional is critical, as some functionals are better suited for specific types of reactions, for instance, in capturing dispersion forces or describing radical pathways. mdpi.com

Ab Initio Molecular Orbital Calculations for Electronic Structure and Energetics

While DFT is a workhorse for reaction mechanisms, high-level ab initio molecular orbital calculations provide benchmark data on electronic structure and energetics. These methods, which solve the Schrödinger equation without empirical parameters, offer a more rigorous theoretical foundation. For sulfones, ab initio calculations have been instrumental in determining fundamental thermodynamic properties.

A notable study on the saturated analogue, thiacyclohexane 1,1-dioxide (thiane sulfone), employed the G2(MP2)+ composite method to determine its gas-phase enthalpy of formation. nih.gov This high-accuracy method combines results from several calculations to approximate the results of a much more computationally expensive calculation. The G2(MP2)+ method predicted an enthalpy of formation (ΔfH°m(g)) of -395.0 kJ·mol⁻¹, which showed excellent agreement with the experimentally determined value of -394.8 ± 1.5 kJ·mol⁻¹. nih.gov This strong correlation validates the power of high-level ab initio methods to predict the energetic properties of cyclic sulfones with high fidelity. Such calculations provide a deep understanding of the inherent stability of the sulfonyl group within a six-membered ring system. nih.gov

Analysis of Energetic Profiles, Activation Barriers, and Transition States

A complete understanding of a chemical reaction requires a detailed analysis of its energetic profile, including the relative energies of reactants, products, intermediates, and the activation barriers associated with transition states. Computational chemistry is uniquely suited to provide this information.

For the saturated analogue, thiane (B73995) sulfone, ab initio calculations at the G2(MP2)+ level were used to determine the bond dissociation energy (BDE) of the S=O bond. The calculated BDE was +466.2 kJ·mol⁻¹, providing a quantitative measure of the bond's strength. nih.gov The increased electronegativity of the sulfur atom in the sulfone group leads to significantly stronger C-SO₂ bonds compared to the C-S bonds in the parent thiane. nih.gov

In reactivity studies, DFT is used to calculate the activation barriers that govern reaction rates. For the competing reactions of SO₂ with dienes, calculations have shown that the activation barrier for the hetero-Diels-Alder pathway is typically lower than for the cheletropic pathway in the absence of external stimuli. nih.gov These barriers are the energy difference between the reactants and the highest point on the reaction coordinate (the transition state). By precisely locating the transition state structures and calculating their energies, researchers can predict which reaction will proceed faster under given conditions.

| Property | Computational Method | Calculated Value (kJ·mol⁻¹) | Experimental Value (kJ·mol⁻¹) |

|---|---|---|---|

| Enthalpy of Formation (ΔfH°m(g)) | G2(MP2)+ | -395.0 | -394.8 ± 1.5 |

| S=O Bond Dissociation Energy | G2(MP2)+ | +466.2 | Not directly measured |

Computational Modeling of External Electric Field Effects on Reactivity and Mechanistic Crossovers

An exciting frontier in computational chemistry is the study of how external stimuli, such as an oriented external electric field (OEEF), can influence and control chemical reactivity. researchgate.net Theoretical investigations have demonstrated that applying an OEEF along the reaction axis can catalyze or inhibit reactions and even induce a crossover from one mechanistic pathway to another. researchgate.netnsf.gov

For the reaction between 1,3-dienes and SO₂, DFT calculations predict a remarkable effect. nih.gov While the hetero-Diels-Alder reaction to form sultine is kinetically preferred in the absence of a field, applying a moderate OEEF of 2.0–4.0 V·nm⁻¹ along the reaction axis can reverse this preference. nih.gov The field preferentially stabilizes the transition state of the cheletropic pathway, lowering its activation barrier and making the formation of sulfolene the kinetically favorable outcome. nih.gov This control is achieved because the electric field interacts with the changing dipole moment of the reacting system, stabilizing charge separation in the transition state that is more pronounced in one pathway than the other. researchgate.netnsf.gov This computational prediction opens the door to using electric fields as a "reagent" to steer reactions toward desired products.

| Condition | Kinetically Favored Pathway | Primary Product | Reason |

|---|---|---|---|

| No OEEF | Hetero-Diels-Alder (HDA) | Sultine | Lower intrinsic activation barrier |

| With OEEF (e.g., ~3 V·nm⁻¹) | Cheletropic (CE) | Sulfolene | Preferential stabilization of the CE transition state by the electric field |

Predictive Spectroscopy for Characterization and Mechanistic Insights (e.g., NMR, IR)

Computational methods are widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Comparing these predicted spectra with experimental data is a powerful method for confirming molecular structures.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of molecules. For sulfones, studies have shown that long-range corrected hybrid density functionals, such as wB97XD, combined with large basis sets like 6-311++G(2df,2pd), provide the best agreement with experimental IR spectra. The characteristic symmetric and asymmetric S=O stretching frequencies in sulfones, which appear in the ranges of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively, can be precisely calculated. researchgate.net This allows for unambiguous identification of the sulfone functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR chemical shifts is more complex, as they are highly sensitive to subtle changes in the electronic environment. Computational models have been developed that account for factors like the electric field and magnetic anisotropy of functional groups. For cyclic sulfones like pentamethylene sulfone (thiane sulfone), these models can calculate ¹H chemical shifts with a high degree of accuracy, typically with a root mean square error of around 0.11 ppm. nih.gov Such calculations help in assigning peaks in complex spectra and understanding how the sulfone group influences the chemical shifts of nearby protons through space. nih.govyoutube.com

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Significance |

|---|---|---|

| Asymmetric SO₂ Stretch | 1300 - 1350 | Strong, characteristic band for sulfones |

| Symmetric SO₂ Stretch | 1120 - 1160 | Strong, characteristic band for sulfones |

Strategic Applications of Thiacyclohex 3 Ene, 1,1 Dioxide in Organic Synthesis and Methodology Development

Thiacyclohex-3-ene, 1,1-dioxide as a Latent or Protected Diene Equivalent

The core of 3-sulfolene's synthetic value lies in its function as a "latent" or "protected" form of 1,3-butadiene (B125203). thieme-connect.de The [4+1] cycloaddition of sulfur dioxide to a diene is a classic example of a cheletropic reaction. inflibnet.ac.in The reverse of this process, the cheletropic extrusion, is often driven by the entropic benefit of releasing a small, stable gaseous molecule like sulfur dioxide (SO2). inflibnet.ac.inethernet.edu.et this compound is formed through a cheletropic reaction between butadiene and sulfur dioxide. wikipedia.org This adduct is a white, crystalline solid that is indefinitely storable and easily handled, in stark contrast to the gaseous and difficult-to-manage 1,3-butadiene. wikipedia.org The diene unit within the sulfolene is resilient to conditions like heat and acid, and the 1,3-diene can be regenerated when needed through thermal extrusion of SO2. thieme-connect.de

The thermal decomposition of this compound provides a clean and convenient source of 1,3-butadiene for synthetic applications. wikipedia.org This extrusion reaction is a concerted, pericyclic process that regenerates the diene and releases sulfur dioxide gas. thieme-connect.deimperial.ac.uk The primary advantage of this method is the in situ generation of the diene, meaning it is produced directly in the reaction mixture as it is needed.

This approach is particularly valuable for Diels-Alder reactions. wikipedia.orglibretexts.org Many Diels-Alder reactions require elevated temperatures and prolonged reaction times, which can be hazardous if conducted with neat, gaseous 1,3-butadiene due to pressure buildup. wikipedia.org By using 3-sulfolene (B121364), the concentration of the volatile diene is kept low and constant, as it is consumed by the dienophile as soon as it is formed. This equilibrium acts as an internal safety valve, preventing dangerous pressure accumulation. wikipedia.org For example, the reaction of 1,3-butadiene with dehydrobenzene to form 1,4-dihydronaphthalene (B28168) can be effectively carried out using 3-sulfolene as the diene source. wikipedia.org

Table 1: Generation and Reaction of 1,3-Butadiene from this compound

| Reaction Type | Conditions | Reactant | Product | Yield | Ref |

| Retro-Cheletropic Extrusion | Heat (>100 °C) | This compound | 1,3-Butadiene + SO₂ | Quantitative | wikipedia.org |

| Diels-Alder | Heat, in situ generation | 1,3-Butadiene + Dehydrobenzene | 1,4-Dihydronaphthalene | 9% | wikipedia.org |

| Diels-Alder | Heat, in situ generation | 1,3-Butadiene + Maleic Anhydride | 4-Cyclohexene-cis-1,2-dicarboxylic acid anhydride | High | wikipedia.org |

The cheletropic extrusion of sulfur dioxide from sulfolenes is a stereospecific reaction governed by the Woodward-Hoffmann rules. thieme-connect.de This characteristic allows the stereochemistry of the starting substituted sulfolene to dictate the stereochemistry of the resulting diene product. The thermal extrusion process is a concerted cycloreversion, which enables predictable control over the geometry of the newly formed double bonds. thieme-connect.deacs.org This method is one of the most studied and employed routes for generating 1,3-dienes via extrusion. thieme-connect.de The stereochemical integrity of substituents on the sulfolene ring is often maintained in the diene product, providing a powerful tool for the synthesis of stereodefined dienes, which are crucial building blocks in modern organic synthesis. researchgate.netnih.gov

**6.2. Role in the Total Synthesis of Complex Organic Molecules

The ability to generate transient dienes in a controlled manner makes this compound and its derivatives invaluable in the construction of complex molecular frameworks, including natural products and intricate polycyclic systems.

The synthesis of natural products often requires the construction of complex carbocyclic and heterocyclic cores. researchgate.net The Diels-Alder reaction is a premier strategy for forming six-membered rings, and the use of sulfolenes as diene precursors facilitates this transformation, particularly in intramolecular contexts. libretexts.org An intramolecular Diels-Alder reaction, where the diene and dienophile are part of the same molecule, is a powerful strategy for rapidly building molecular complexity. libretexts.orgnih.gov The controlled, thermal generation of a diene from a sulfolene moiety allows the molecule to adopt the necessary conformation for cyclization without premature side reactions. This approach has been instrumental in synthesizing a variety of complex targets. researchgate.net While many methods exist for diene synthesis, the sulfolene approach offers reliability and control, which are paramount in the lengthy and often delicate sequences of natural product synthesis. nih.govorganic-chemistry.org

The generation of dienes in situ from sulfolenes is a robust method for constructing polycyclic and fused heterocyclic systems. researchgate.net The Diels-Alder reaction between a diene generated from a sulfolene and a dienophile can lead directly to bicyclic structures. libretexts.org For instance, thermolysis of a substituted sulfone can generate a corresponding o-quinodimethane by cheletropic elimination of SO2, which can then undergo an intramolecular [4+2] cycloaddition to yield polycycles. inflibnet.ac.in Furthermore, substituted thiophene (B33073) 1,1-dioxides can themselves act as the diene component in Diels-Alder reactions. For example, reacting 3,4-dichlorothiophene (B91457) 1,1-dioxide with a conjugated diene like isoprene (B109036) (which acts as the dienophile in this case) results in a cyclohexadiene derivative, demonstrating the versatility of the thiophene dioxide core in building complex cyclic systems. google.com This methodology has been applied to the synthesis of various novel polycyclic heterocyclic ring systems. researchgate.net

Development of Novel Synthetic Reagents and Catalytic Systems

Beyond its role as a diene precursor, this compound has been explored in the development of new synthetic methodologies. researchgate.netnih.gov One notable application is its use as a recyclable solvent. wikipedia.org In a process for synthesizing tetrazoles, 3-sulfolene serves as the reaction solvent. After the reaction is complete, the solvent is heated to 135 °C, causing it to decompose into gaseous 1,3-butadiene and sulfur dioxide. These volatile components can be trapped at low temperatures, and upon warming with a polymerization inhibitor, they quantitatively reform 3-sulfolene, which can be reused. This demonstrates a novel, sustainable application of the reversible cheletropic reaction, positioning 3-sulfolene not just as a reagent but as a recyclable component of a reaction system. wikipedia.org

Green Chemistry and Sustainable Synthetic Practices

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis and utilization of this compound focuses on environmentally benign solvent systems and the potential for solvent recycling.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a growing interest in alternative, greener solvents.

Hexafluoroisopropanol (HFIP) has emerged as a versatile and environmentally benign solvent for a range of organic transformations. Its strong hydrogen-bond-donating ability, high polarity, and low nucleophilicity can promote reactions and, in some cases, lead to unique reactivity. While specific studies detailing the use of HFIP as a solvent for reactions involving this compound are limited, the general utility of HFIP in sulfone chemistry suggests its potential. For instance, HFIP has been shown to be an effective medium for various synthetic transformations, including those that could be applicable to the functionalization of the this compound scaffold. google.com

Aqueous media represents the ultimate green solvent. The synthesis of cyclic sulfones in water or aqueous solvent systems aligns with the goals of sustainable chemistry. Research on the synthesis of sulfones has demonstrated that some reactions can be carried out in water, often with the aid of surfactants or phase-transfer catalysts. The high polarity of water can be advantageous for certain reaction types. The solubility of this compound in aqueous systems would be a key determinant for its application in this context.

| Solvent | Boiling Point (°C) | Density (g/mL) | Key Green Chemistry Attributes |

| Water | 100 | 1.00 | Non-toxic, non-flammable, readily available |

| Hexafluoroisopropanol (HFIP) | 59 | 1.596 | Strong H-bond donor, promotes reactions, can be recycled |

The ability to recycle solvents is a cornerstone of sustainable chemical manufacturing. An innovative approach in this area is the use of "volatile" solvents that can be easily removed from a reaction mixture and regenerated. An example of this concept has been demonstrated with piperylene sulfone, a compound structurally related to this compound. Piperylene sulfone can serve as a recyclable substitute for dimethyl sulfoxide (B87167) (DMSO). acs.orgacs.org It undergoes a reversible retro-cheletropic reaction upon heating, decomposing into gaseous products (trans-piperylene and sulfur dioxide) that can be captured and recombined to reform the solvent. acs.org This process allows for easy separation of the solvent from the reaction products, significantly reducing waste. acs.org

While this specific application has been detailed for piperylene sulfone, the underlying principle could potentially be explored for other cyclic sulfones, including this compound, depending on their thermal decomposition pathways. The development of such recyclable solvent systems represents a significant step towards more sustainable chemical processes. acs.org

Applications in Continuous Flow Chemistry and Microreactor Technology

Continuous flow chemistry, often utilizing microreactors, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. acs.orgrsc.org

The synthesis of sulfones has been successfully adapted to continuous flow systems. For example, the oxidation of sulfides to sulfones is a common transformation that can be highly exothermic and challenging to control in large-scale batch reactors. acs.org Microreactors, with their high surface-area-to-volume ratio, allow for precise temperature control, mitigating the risk of thermal runaways. rsc.org The continuous flow synthesis of methyl sulfone has been demonstrated to be a safer and more efficient production strategy compared to batch methods. acs.org

Furthermore, sulfonation reactions have been effectively carried out in microreactors, achieving high conversions and yields with very short residence times. rsc.orggoogle.comgoogle.com These studies highlight the potential of applying continuous flow technology to reactions involving cyclic sulfones like this compound, both for its synthesis and its subsequent functionalization. The precise control over reaction parameters offered by microreactors could enable the development of novel synthetic routes and improve the efficiency of existing ones.

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk of thermal runaway for exothermic reactions. | Enhanced safety due to better temperature control and smaller reaction volumes. acs.orgrsc.org |

| Efficiency | Can have longer reaction times and lower space-time yields. | Often shorter reaction times and higher throughput. rsc.org |

| Scalability | Scaling up can be challenging and require significant process redesign. | More straightforward scalability by numbering up reactors or extending operation time. |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. rsc.org |

Biological Applications: Scaffold Design and Development

Cyclic sulfones are recognized as important structural motifs in medicinal chemistry. mdpi.comnih.govresearchgate.net The sulfone group is a key pharmacophore that can influence a molecule's physicochemical properties and biological activity.

This compound can serve as a versatile building block for the synthesis of more complex, biologically active scaffolds. The double bond and the carbon atoms adjacent to the sulfone group provide reactive sites for a variety of chemical transformations. These transformations can be used to introduce diverse functional groups and build molecular complexity.

Recent reviews on the synthesis of cyclic sulfones highlight a range of catalytic methods that could be applied to this compound to generate libraries of compounds for biological screening. mdpi.comnih.govresearchgate.net These methods include metal-catalyzed cross-coupling reactions, cycloadditions, and various functional group interconversions. The ability to functionalize the core scaffold in multiple positions makes it an attractive starting point for the development of novel drug candidates.

The sulfone group is a valuable component in the rational design of drug molecules. It is a strong hydrogen bond acceptor and can engage in favorable interactions with biological targets. Furthermore, the incorporation of a sulfone moiety can modulate a molecule's properties such as solubility, metabolic stability, and cell permeability.

The rigid, three-dimensional structure of the this compound scaffold can be used to orient substituents in specific spatial arrangements, which is crucial for optimizing interactions with a protein's binding site. By strategically placing functional groups on this scaffold, medicinal chemists can design molecules with improved potency and selectivity. While specific examples of bioactive compounds derived directly from this compound are not prominent in the literature, the general principles of scaffold-based drug design strongly support its potential in this area.

Emerging Research Directions and Future Perspectives in Thiacyclohex 3 Ene, 1,1 Dioxide Chemistry

Exploration of Unconventional Synthetic Routes and Catalytic Systems

While the classic cheletropic addition of sulfur dioxide to a 1,3-diene remains a fundamental route to 3-sulfolenes, its reliance on gaseous, toxic SO2 and often lengthy reaction times has spurred the development of more practical and efficient alternatives. thieme-connect.comnih.gov

Safer Sulfur Dioxide Equivalents: A significant advancement is the use of stable, solid sulfur dioxide surrogates. Sodium metabisulfite (B1197395) (Na₂S₂O₅) has emerged as an inexpensive, safe, and easy-to-handle alternative for the gram-scale synthesis of diverse 3-sulfolenes. nih.govrsc.org This method avoids the need for high-pressure equipment and allows for more consistent results. rsc.org Another notable surrogate is DABCO-bis(sulfur dioxide) (DABSO), which, although potentially more expensive, is also a convenient solid source of SO₂. rsc.org

Direct Synthesis from Allylic Alcohols: Innovative protocols now allow for the direct conversion of allylic alcohols to 3-sulfolenes, bypassing the need to pre-form and isolate the corresponding 1,3-dienes, which can be volatile and prone to polymerization. nih.govrsc.org This is typically achieved using a metabisulfite-based system in solvents like aqueous hexafluoroisopropanol (HFIP), often in the presence of an acid catalyst such as potassium hydrogen sulfate (B86663) (KHSO₄). nih.govrsc.org

Novel Catalytic Approaches: The application of modern catalytic systems is opening new avenues for sulfolene synthesis.

Ring-Closing Metathesis (RCM): Acyclic bis-allyl sulfones can be efficiently cyclized to form the 3-sulfolene (B121364) ring using Grubbs I or II catalysts, providing excellent yields for various substituted sulfolenes. thieme-connect.com

Rhodium-Catalyzed Arylation: Chiral diene-rhodium catalysts have been employed for the asymmetric arylation of 2-sulfolene, which exists in equilibrium with 3-sulfolene under basic conditions. This method produces 3-arylsulfolanes with high enantioselectivity. researchgate.net

High-Shear Reactors: For industrial-scale production, high-shear mechanical reactors are being explored to accelerate the reaction between butadiene and sulfur dioxide. These systems enhance mixing and mass transfer, reducing reaction times and potentially eliminating the need for large-volume reactors. google.comgoogle.com

| Method | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|

| Metabisulfite Route | Na₂S₂O₅, KHSO₄, HFIP/H₂O | Safe, inexpensive SO₂ source; avoids handling gaseous SO₂; gram-scale feasible. | nih.govrsc.org |

| From Allylic Alcohols | Allylic alcohol, Na₂S₂O₅, KHSO₄ | Bypasses isolation of potentially unstable 1,3-diene precursors. | nih.govrsc.org |

| Ring-Closing Metathesis | Grubbs I or II catalyst | Excellent yields for accessing substituted 3-sulfolenes from acyclic precursors. | thieme-connect.com |

| High-Shear Process | High-shear mechanical reactor | Accelerated reaction rates for industrial production; enhanced mass transfer. | google.com |

Investigation of Novel Reactivity Modes and Pericyclic Transformations

The classical utility of 3-sulfolene is its thermal retro-cheletropic extrusion of SO₂, generating 1,3-butadiene (B125203) in situ for Diels-Alder reactions. wikipedia.orgacs.org This remains a cornerstone of its chemistry, avoiding the handling of gaseous diene. wikipedia.org However, current research is unveiling more nuanced and powerful reactivity modes.

Dipolar Cycloadditions: The double bond in 3-sulfolene can act as a 2π acceptor in dipolar cycloaddition reactions. For instance, it reacts with arylnitrile oxides to form fused isoxazoline (B3343090) systems, which can be further transformed into 3-carbonyl-3-sulfolenes. thieme-connect.com It also serves as a substrate in cycloadditions with diazomethane. thieme-connect.com

Alkylation and Functionalization: The electron-withdrawing nature of the sulfone group significantly increases the acidity of the α-protons (at the C-2 and C-5 positions), making them amenable to deprotonation and subsequent alkylation. thieme-connect.com This allows for the synthesis of a wide array of multi-substituted 3-sulfolenes, which can then serve as precursors to complex, substituted 1,3-dienes upon thermolysis. thieme-connect.com

Novel Pericyclic Behavior: Researchers are designing sulfolene analogs that exhibit unique pericyclic reactivity. A furan-fused 3-sulfolene, for example, acts as a "bis-diene." rsc.orgrsc.org Depending on the reaction conditions and the dienophile used, it can undergo sequential Diels-Alder reactions. The 3-sulfolene moiety can react first, and its subsequent extrusion of SO₂ forms a new diene system within the furan (B31954) part, which can then engage in a second cycloaddition. rsc.orgrsc.org This dual reactivity allows for the construction of complex molecular skeletons from a single building block. rsc.org

Integration with Materials Science for Polymer Design and Functional Materials

The sulfone group's stability and polarity are attractive features for materials science, and 3-sulfolene derivatives are being explored as monomers for novel polymers.

Radical Ring-Opening Polymerization (ROP): A key emerging area is the radical ring-opening polymerization of functionalized sulfolene and sulfolane (B150427) derivatives. mdpi.comresearchgate.net While unsubstituted 3-sulfolene itself does not undergo ROP, computational studies (DFT) have predicted, and experiments have confirmed, that introducing a vinyl or exomethylene group onto the ring enables this polymerization pathway. mdpi.comresearchgate.net This method allows for the synthesis of aliphatic polysulfones without using gaseous sulfur dioxide. The resulting polymers contain sulfonyl groups and unsaturated bonds in the main chain, offering handles for further functionalization and imparting potential degradability, which is relevant for addressing environmental concerns like microplastics. mdpi.com

Poly-sulfolene: Early research showed that 3-sulfolene could undergo free-radical polymerization to yield a high-molecular-weight poly-sulfolene. This polymer was noted for its remarkable resistance to degradation by strong acids. wikipedia.org While this specific polymer has not been widely adopted, the concept of using the sulfolene ring in polymerization is a recurring theme.

| Monomer Type | Polymerization Method | Key Feature | Potential Application | Reference |

|---|---|---|---|---|

| Vinyl- or Exomethylene-substituted Sulfolanes | Radical Ring-Opening Polymerization (ROP) | Introduces sulfonyl groups and unsaturation into the polymer backbone. | Degradable polymers, functional materials. | mdpi.comresearchgate.net |

| 3-Sulfolene | Free-Radical Polymerization | Forms a high-molecular-weight polymer with high chemical resistance. | Acid-resistant materials. | wikipedia.org |

Advanced Computational Methodologies for Predictive Synthesis and Reaction Design

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of sulfolene systems, guiding experimental efforts and accelerating discovery.

Density Functional Theory (DFT) for Reactivity Prediction: DFT calculations have been successfully employed to predict the feasibility of different reaction pathways for sulfolene derivatives. A notable example is the investigation into the radical ring-opening polymerization (ROP) of cyclic sulfones. mdpi.comresearchgate.net By comparing the calculated energy changes for the ring-opening pathway versus addition to the double bond, researchers predicted that unsaturated cyclic sulfones with an internal double bond (like 3-sulfolene) would not undergo ROP, while those with exocyclic double bonds would. mdpi.com These theoretical predictions were subsequently validated by experimental results, demonstrating the power of DFT in designing monomers for specific polymerization behaviors. mdpi.comresearchgate.net

Mechanistic Insights into Cheletropic Reactions: Computational studies have also shed light on the mechanism of the fundamental cheletropic reaction between 1,3-dienes and SO₂. These studies have analyzed the influence of solvent polarity and the effect of Brønsted and Lewis acid catalysts on the reaction rates of both the forward (cycloaddition) and reverse (cycloelimination) reactions, providing a theoretical basis for optimizing reaction conditions. nih.gov

Development of Thiacyclohex-3-ene, 1,1-dioxide Analogs with Tunable Reactivity

The development of 3-sulfolene analogs with tailored properties is a major focus of current research, allowing chemists to fine-tune reactivity for specific synthetic goals.

Substitution at C-2 and C-3: The 3-sulfolene scaffold can be functionalized at multiple positions.

C-2 Functionalization: Deprotonation at the C-2 position followed by quenching with an electrophile is a well-established method for introducing substituents. thieme-connect.com A more advanced strategy involves creating a 2-stannyl-3-sulfolene, which can then participate in Stille coupling reactions with various vinyl iodides to install a wide range of groups. thieme-connect.com

C-3 Functionalization: Analogs such as 3-bromo-3-sulfolene and 3-(phenylthio)-3-sulfolene serve as versatile precursors for further modification, including coupling reactions. thieme-connect.com

Fused and Bicyclic Analogs: The reactivity of the sulfolene core can be dramatically altered by fusing it to other ring systems.

Furan-fused 3-sulfolene exhibits unique dual-diene reactivity, as discussed previously. rsc.orgrsc.org

Bicyclic sulfolenes can be synthesized through intramolecular alkylation reactions, where a dihaloalkane is used to bridge the C-2 and C-5 positions, creating fused or bridged ring systems. thieme-connect.com